
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane): is an organotin compound characterized by the presence of a phenyl group attached to a propene backbone, with two trimethylstannane groups bonded to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of a suitable precursor, such as a phenylpropene derivative, with trimethyltin chloride in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous solvents like tetrahydrofuran or toluene.
Catalyst: Palladium or nickel-based catalysts.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The trimethylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
科学研究应用
Chemistry
In chemistry, (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) is used as a precursor for the synthesis of more complex organotin compounds. It serves as a reagent in various organic transformations and catalysis.
Biology and Medicine
Research in biology and medicine explores the potential of organotin compounds, including (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane), for their antimicrobial and anticancer properties. These compounds are studied for their ability to interact with biological molecules and inhibit the growth of pathogens or cancer cells.
Industry
In the industrial sector, (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) finds applications in the production of polymers, coatings, and other materials. Its unique chemical properties make it valuable for enhancing the performance and durability of these products.
作用机制
The mechanism by which (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can disrupt normal cellular processes, leading to antimicrobial or anticancer activity. The pathways involved may include inhibition of enzyme activity, disruption of membrane integrity, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(Z)-(3-Phenylprop-1-ene-1,2-diyl)bis(trimethylstannane): A closely related compound with a similar structure but different bonding arrangement.
Triphenyltin chloride: Another organotin compound with distinct chemical properties and applications.
Dimethyltin dichloride: A simpler organotin compound used in various industrial processes.
Uniqueness
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific structural arrangement, which imparts distinct reactivity and properties
属性
CAS 编号 |
87673-36-7 |
|---|---|
分子式 |
C15H26Sn2 |
分子量 |
443.8 g/mol |
IUPAC 名称 |
trimethyl-(3-phenyl-1-trimethylstannylprop-1-enyl)stannane |
InChI |
InChI=1S/C9H8.6CH3.2Sn/c1-2-6-9-7-4-3-5-8-9;;;;;;;;/h2-5,7-8H,6H2;6*1H3;; |
InChI 键 |
JFULRIGEDAFAED-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C(=CCC1=CC=CC=C1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



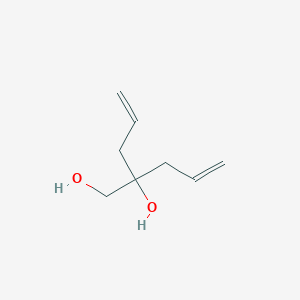
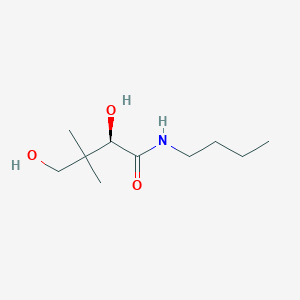
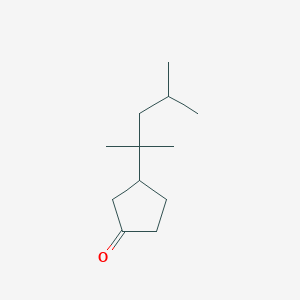

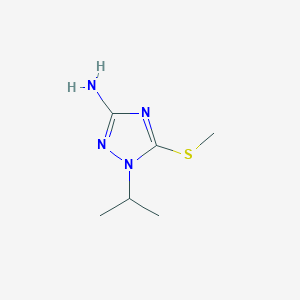
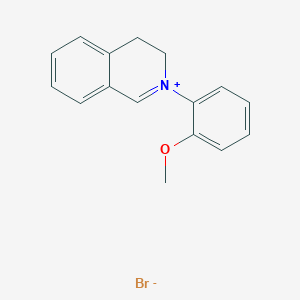
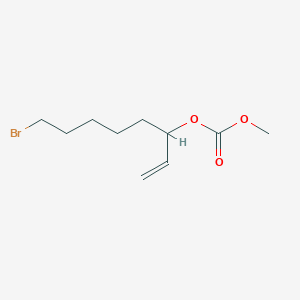
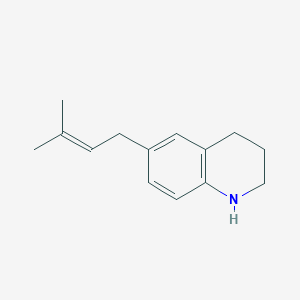

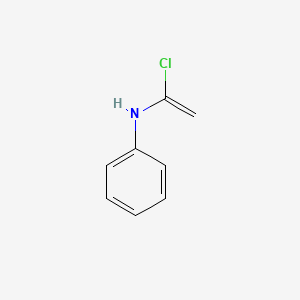

![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
